molecular formula C24H21NO4 B3278494 2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid CAS No. 678992-21-7

2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid

Cat. No.: B3278494
CAS No.: 678992-21-7
M. Wt: 387.4
InChI Key: BGAVVPDORCZLJU-UHFFFAOYSA-N
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Description

2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorene moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid typically involves multiple steps, starting with the protection of the fluorene core, followed by the introduction of the methoxy carbonylamino group. Common reagents used in these reactions include fluorene derivatives, phenylalanine, and carbonyl compounds. Reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid is used to study protein interactions and enzyme activities. Its ability to bind to specific biological targets makes it a valuable tool in understanding cellular processes.

Medicine: In the medical field, this compound has shown promise as a potential therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorene moiety and phenyl group play crucial roles in binding to these targets, leading to various biological and chemical outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid

Uniqueness: 2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAVVPDORCZLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678992-21-7
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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